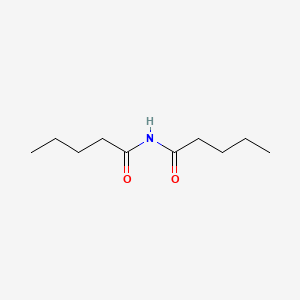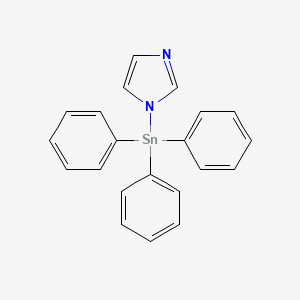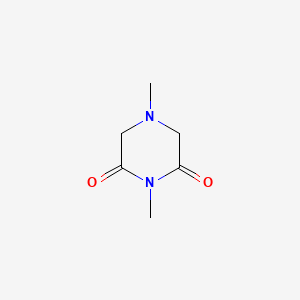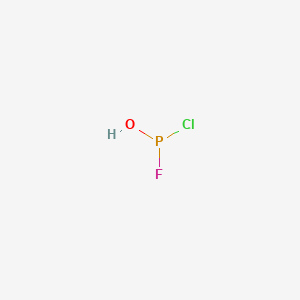
8-(1,4-Benzodioxan-2-ylmethyl)-4-(4-methoxyphenyl)-3-oxo-1-thia-4,8-diazaspiro(4.5)decane HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“8-(1,4-Benzodioxan-2-ylmethyl)-4-(4-methoxyphenyl)-3-oxo-1-thia-4,8-diazaspiro(4.5)decane HCl” is a complex organic compound that features a unique spirocyclic structure. This compound is of interest due to its potential applications in medicinal chemistry and pharmacology. The presence of multiple functional groups, including a benzodioxane moiety, a methoxyphenyl group, and a thia-diazaspirodecane core, suggests diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “8-(1,4-Benzodioxan-2-ylmethyl)-4-(4-methoxyphenyl)-3-oxo-1-thia-4,8-diazaspiro(4.5)decane HCl” typically involves multi-step organic synthesis. Key steps may include:
- Formation of the benzodioxane moiety through cyclization reactions.
- Introduction of the methoxyphenyl group via electrophilic aromatic substitution.
- Construction of the thia-diazaspirodecane core through spirocyclization reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
- Use of high-throughput screening to identify optimal reaction conditions.
- Implementation of continuous flow chemistry for scalable production.
- Purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
“8-(1,4-Benzodioxan-2-ylmethyl)-4-(4-methoxyphenyl)-3-oxo-1-thia-4,8-diazaspiro(4.5)decane HCl” can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of ketones or other reducible groups.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Use of halogenating agents or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions would depend on the specific functional groups targeted and the reaction conditions used. For example, oxidation of the methoxy group could yield a hydroxyl group, while reduction of the ketone could yield an alcohol.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, the compound may be studied for its potential interactions with biological macromolecules. Its structural features suggest it could bind to specific proteins or enzymes, making it a candidate for drug discovery.
Medicine
In medicine, “8-(1,4-Benzodioxan-2-ylmethyl)-4-(4-methoxyphenyl)-3-oxo-1-thia-4,8-diazaspiro(4.5)decane HCl” could be investigated for its pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a potential therapeutic agent.
Industry
In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique structure may impart desirable properties to industrial products.
Mechanism of Action
The mechanism of action of “8-(1,4-Benzodioxan-2-ylmethyl)-4-(4-methoxyphenyl)-3-oxo-1-thia-4,8-diazaspiro(4.5)decane HCl” would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to enzymes: Inhibiting or activating enzymatic activity.
Interaction with receptors: Modulating receptor activity to produce a biological response.
Pathway modulation: Affecting cellular signaling pathways to alter cellular function.
Comparison with Similar Compounds
Similar Compounds
- 8-(1,4-Benzodioxan-2-ylmethyl)-4-(4-hydroxyphenyl)-3-oxo-1-thia-4,8-diazaspiro(4.5)decane HCl
- 8-(1,4-Benzodioxan-2-ylmethyl)-4-(4-chlorophenyl)-3-oxo-1-thia-4,8-diazaspiro(4.5)decane HCl
Uniqueness
The uniqueness of “8-(1,4-Benzodioxan-2-ylmethyl)-4-(4-methoxyphenyl)-3-oxo-1-thia-4,8-diazaspiro(4.5)decane HCl” lies in its specific combination of functional groups and spirocyclic structure. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.
Properties
CAS No. |
24798-28-5 |
|---|---|
Molecular Formula |
C23H27ClN2O4S |
Molecular Weight |
463.0 g/mol |
IUPAC Name |
8-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-4-(4-methoxyphenyl)-1-thia-4,8-diazaspiro[4.5]decan-3-one;hydrochloride |
InChI |
InChI=1S/C23H26N2O4S.ClH/c1-27-18-8-6-17(7-9-18)25-22(26)16-30-23(25)10-12-24(13-11-23)14-19-15-28-20-4-2-3-5-21(20)29-19;/h2-9,19H,10-16H2,1H3;1H |
InChI Key |
OLIUYQMGIYVENQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)CSC23CCN(CC3)CC4COC5=CC=CC=C5O4.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[Naphthalene-1,4-diylbis(oxy)]bis(trimethylsilane)](/img/structure/B14690441.png)
![Benzoic acid, 4-[[(2,4-dinitrophenyl)hydrazono]methyl]-, methyl ester](/img/structure/B14690443.png)





![1,1'-[Peroxybis(carbonyloxy)]bis(chloroethane)](/img/structure/B14690483.png)




![2-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)sulfanyl]-2-methylpropanal](/img/structure/B14690517.png)

